molecular formula C11H15NO B2576967 (1R)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine CAS No. 2155195-89-2

(1R)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine

Cat. No. B2576967
CAS RN: 2155195-89-2
M. Wt: 177.247
InChI Key: IEKZLDIKOPPRGH-RZZZFEHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine, also known as (R)-DOI, is a psychoactive drug that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Due to its ability to modulate serotonin signaling, (R)-DOI has been studied extensively for its potential therapeutic applications in various neuropsychiatric disorders.

Mechanism of Action

(R)-DOI exerts its pharmacological effects by binding to and activating the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that belongs to the rhodopsin-like family of receptors. Upon activation, the receptor triggers a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
(R)-DOI has been shown to induce a range of biochemical and physiological effects, including the modulation of cortical oscillations, the enhancement of synaptic plasticity, and the alteration of sensory perception. It has also been reported to induce changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (R)-DOI in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor, which allows for precise modulation of neuronal activity. However, one of the limitations of using (R)-DOI is its potential for inducing hallucinations and altered states of consciousness, which can complicate the interpretation of experimental results.

Future Directions

There are several promising future directions for the study of (R)-DOI and its potential therapeutic applications. One area of interest is the development of novel compounds that target the serotonin 5-HT2A receptor with greater selectivity and efficacy. Another area of interest is the investigation of (R)-DOI's effects on other neurotransmitter systems, such as dopamine and glutamate, which may have implications for the treatment of neuropsychiatric disorders. Additionally, the use of (R)-DOI in combination with other psychoactive substances, such as psychedelics and entactogens, may provide insights into the mechanisms underlying altered states of consciousness and their therapeutic potential.

Synthesis Methods

(R)-DOI can be synthesized through several methods, including the reduction of the corresponding ketone, the alkylation of the corresponding phenol, and the reductive amination of the corresponding aldehyde. One of the most commonly used methods involves the condensation of 2-amino-1-phenylethanol with 3,4-dihydro-1H-isochromen-1-one, followed by the reduction of the resulting imine with sodium borohydride.

Scientific Research Applications

(R)-DOI has been widely used in scientific research to study the role of serotonin 5-HT2A receptors in various physiological and pathological conditions. It has been shown to modulate the activity of prefrontal cortex neurons, enhance working memory, and induce hallucinations and altered states of consciousness. Moreover, (R)-DOI has been investigated for its potential therapeutic applications in treating depression, anxiety, and schizophrenia.

properties

IUPAC Name

(1R)-1-(3,4-dihydro-1H-isochromen-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(12)11-10-5-3-2-4-9(10)6-7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKZLDIKOPPRGH-RZZZFEHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C2=CC=CC=C2CCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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